Phenol, 2-(2-hydroxybenzylidenamino)-3-methyl-
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Overview
Description
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is a Schiff base compound known for its diverse biological activities Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-methyl-2-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Esters or ethers of the phenolic hydroxyl group
Scientific Research Applications
Mechanism of Action
The biological activity of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, inhibiting the activity of enzymes such as urease. The Schiff base ligand coordinates to the metal ion through the nitrogen and oxygen atoms, forming a stable chelate complex that can disrupt the normal function of the enzyme .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]NICOTINIC ACID: Another Schiff base with similar antimicrobial properties.
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4-NITROPHENOL: Known for its potential as an antibacterial agent.
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDROQUINAZOLIN-4(1H)-ONE: Exhibits urease inhibitory activity.
Uniqueness
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-3-METHYLPHENOL is unique due to its specific structural features, such as the presence of a methyl group on the phenol ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s ability to form metal complexes and interact with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-3-methylphenol |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-8-13(17)14(10)15-9-11-6-2-3-7-12(11)16/h2-9,16-17H,1H3 |
InChI Key |
NFFVZACQSMXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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